Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE is a complex organic compound that features a piperidine ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the 2-METHYLPHENYL Group:
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving the piperidine derivative.
Final Coupling: The final step involves coupling the piperidine and azepane rings through a carbonylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological applications, particularly in antiviral research.
Uniqueness: 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine and azepane ring, along with the 2-METHYLPHENYL group, makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H30N2O3S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H30N2O3S/c1-17-8-4-5-9-19(17)16-26(24,25)22-14-10-18(11-15-22)20(23)21-12-6-2-3-7-13-21/h4-5,8-9,18H,2-3,6-7,10-16H2,1H3 |
InChI Key |
RQTRVRGIDWJYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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